2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Catalog No.
S11992472
CAS No.
M.F
C24H21N3O7
M. Wt
463.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono...

Product Name

2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

Molecular Formula

C24H21N3O7

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C24H21N3O7/c1-2-32-22-14-17(12-13-21(22)34-24(29)18-8-4-3-5-9-18)15-25-26-23(28)16-33-20-11-7-6-10-19(20)27(30)31/h3-15H,2,16H2,1H3,(H,26,28)/b25-15+

InChI Key

KODWZDYZGIEWNQ-MFKUBSTISA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3

2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group, a hydrazone linkage, and a nitrophenoxy moiety. The molecular formula for this compound is C23H22N4O5C_{23}H_{22}N_4O_5, and it has a molecular weight of approximately 450.45g/mol450.45\,g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to the presence of functional groups that can participate in a range of

  • Hydrazone Formation: The reaction between an aldehyde and hydrazine derivatives leads to the formation of hydrazones, which are crucial in synthesizing this compound.
  • Oxidation and Reduction: The nitro groups within the structure can be reduced to amines using reducing agents such as hydrogen gas or sodium dithionite. Conversely, these groups can also be oxidized to form nitroso derivatives.
  • Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution mechanisms, allowing for further derivatization of the compound.

These reactions highlight the versatility of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate in synthetic organic chemistry.

The biological activity of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate has been explored in various studies. Compounds with similar structures often exhibit significant antibacterial, antifungal, and anticancer properties. The presence of the nitro group is particularly noteworthy as it may enhance the compound's reactivity towards biological targets, potentially leading to cytotoxic effects against cancer cells or pathogenic microorganisms. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

The synthesis of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate typically involves several steps:

  • Preparation of Intermediates: The initial step may involve the synthesis of 2-nitrophenoxyacetaldehyde through a nitration reaction followed by an acylation step.
  • Hydrazone Formation: This intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
  • Esterification: The final step involves esterification with benzoic acid or its derivatives to yield the target compound.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

The applications of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate are diverse:

  • Medicinal Chemistry: Due to its potential biological activity, this compound may serve as a lead structure for developing new pharmaceuticals targeting bacterial infections or cancer.
  • Material Science: Its unique chemical properties could be harnessed in creating advanced materials with specific functionalities.
  • Chemical Research: As a versatile intermediate, it can be used in further synthetic transformations to explore new chemical entities.

Interaction studies involving 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate often focus on its binding affinity to biological targets such as enzymes or receptors. These studies may employ techniques like molecular docking simulations or surface plasmon resonance to elucidate the compound's mechanism of action. Understanding these interactions is critical for assessing its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Ethoxy-4-(E)-[2-(3-fluorophenyl)formamido]phenyl benzoateC25H22FN3O5C_{25}H_{22}FN_3O_5Contains a fluorophenyl group enhancing stability
3-NitrobenzohydrazoneC7H6N4O3C_{7}H_{6}N_{4}O_{3}Simpler structure; lacks ethoxy and benzoate groups
N-(2-Nitrophenyl)acetamideC8H8N2O3C_{8}H_{8}N_2O_3Basic amide structure without hydrazone linkage

Uniqueness

The uniqueness of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. The incorporation of both ethoxy and nitrophenoxy groups allows for enhanced solubility and potential interactions with biological systems that are not present in simpler analogs. This makes it an intriguing candidate for further research in medicinal chemistry and related fields.

XLogP3

4.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

463.13795002 g/mol

Monoisotopic Mass

463.13795002 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-09

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